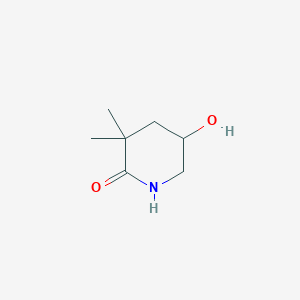

5-Hydroxy-3,3-dimethylpiperidin-2-one

Descripción general

Descripción

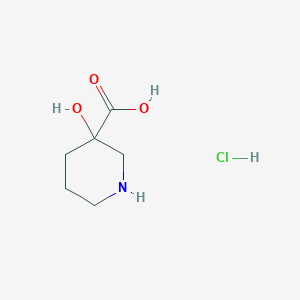

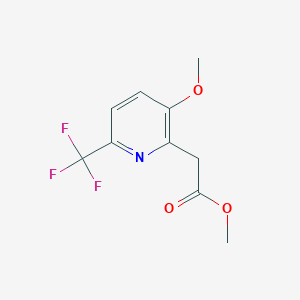

5-Hydroxy-3,3-dimethylpiperidin-2-one is a chemical compound with the molecular formula C7H13NO2 . It has a molecular weight of 143.19 . The compound is typically stored at room temperature and is available in powder form .

Synthesis Analysis

Piperidine derivatives, such as 5-Hydroxy-3,3-dimethylpiperidin-2-one, are important synthetic fragments for designing drugs . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The synthesis of these compounds has been widespread .Molecular Structure Analysis

The InChI code for 5-Hydroxy-3,3-dimethylpiperidin-2-one is 1S/C7H13NO2/c1-7(2)3-5(9)4-8-6(7)10/h5,9H,3-4H2,1-2H3,(H,8,10) . This indicates that the compound contains seven carbon atoms, thirteen hydrogen atoms, one nitrogen atom, and two oxygen atoms .Physical And Chemical Properties Analysis

5-Hydroxy-3,3-dimethylpiperidin-2-one is a powder that is stored at room temperature . It has a molecular weight of 143.19 .Aplicaciones Científicas De Investigación

Pharmacology

5-Hydroxy-3,3-dimethylpiperidin-2-one: has potential applications in pharmacology, particularly in the synthesis of polymethoxyflavones (PMFs) . These compounds, including tangeretin and nobiletin , are abundant in citrus peels and exhibit significant anti-inflammatory and anticancer activities. The hydroxylation of PMFs can enhance their biological effectiveness, making this compound valuable in drug development and cancer prevention research.

Organic Synthesis

In organic chemistry, 5-Hydroxy-3,3-dimethylpiperidin-2-one can be utilized as a building block for synthesizing various piperidine derivatives . These derivatives are crucial for creating enantiomerically enriched structures, which are important for developing pharmaceuticals with specific chiral properties.

Material Science

This compound’s derivatives play a role in material science, particularly in the development of new materials with unique properties. The molecular structure of 5-Hydroxy-3,3-dimethylpiperidin-2-one allows for the creation of novel polymers and coatings that can be used in various industrial applications .

Analytical Chemistry

In analytical chemistry, 5-Hydroxy-3,3-dimethylpiperidin-2-one can be used as a standard or reference compound in chromatographic analysis. Its well-defined structure and properties make it suitable for method development and calibration in high-performance liquid chromatography (HPLC) and other analytical techniques .

Biochemistry

The compound is relevant in biochemistry for studying enzyme-catalyzed reactions where piperidine structures are substrates or inhibitors. It can help in understanding the biochemical pathways and mechanisms involving piperidine rings .

Environmental Science

5-Hydroxy-3,3-dimethylpiperidin-2-one: may have applications in environmental science, particularly in the study of biodegradation processes. Its structure could serve as a model to understand how complex organic compounds break down in natural environments .

Safety and Hazards

The compound has been classified as having the following hazard statements: H315, H319, H335 . This indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

Direcciones Futuras

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, such as 5-Hydroxy-3,3-dimethylpiperidin-2-one, is an important task of modern organic chemistry .

Mecanismo De Acción

Target of action

Piperidines are a class of organic compounds that contain a nitrogenous six-membered ring and are widely used in medicinal chemistry. They are known to interact with a variety of biological targets, including receptors, enzymes, and ion channels .

Mode of action

The mode of action of piperidines depends on their specific chemical structure and the biological target they interact with. Generally, they can act as agonists or antagonists of their target, modulating the target’s activity .

Biochemical pathways

Piperidines can be involved in a variety of biochemical pathways depending on their specific targets. For example, they can modulate neurotransmitter signaling, enzyme activity, or ion channel function .

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) of piperidines can vary widely depending on their specific chemical structure. Some piperidines are well absorbed and can cross the blood-brain barrier, while others are primarily excreted unchanged in the urine .

Result of action

The molecular and cellular effects of piperidines can include changes in cell signaling, gene expression, or cellular function, depending on their specific targets .

Action environment

The action, efficacy, and stability of piperidines can be influenced by various environmental factors, including pH, temperature, and the presence of other compounds .

Propiedades

IUPAC Name |

5-hydroxy-3,3-dimethylpiperidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-7(2)3-5(9)4-8-6(7)10/h5,9H,3-4H2,1-2H3,(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTOSJYCPCDJBFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CNC1=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[6-(2-Methoxyphenyl)pyridin-3-yl]-ethanone](/img/structure/B1448961.png)

![4-Fluoro-3-[(6-fluoroimidazo[1,2-a]pyridine-3-carbonyl)amino]benzoic acid](/img/structure/B1448970.png)